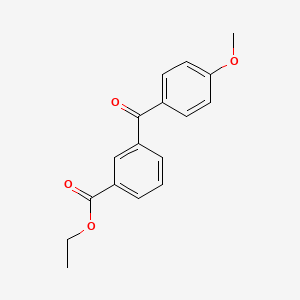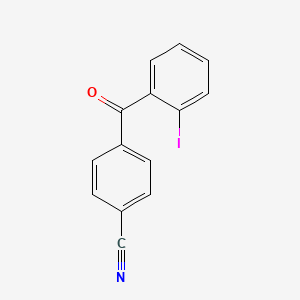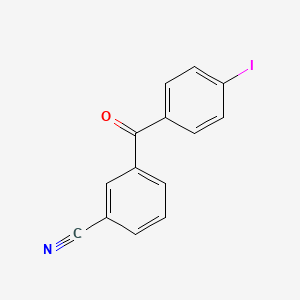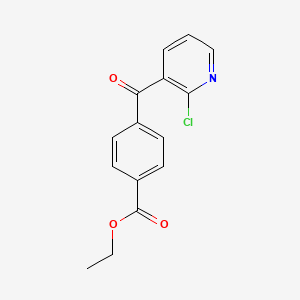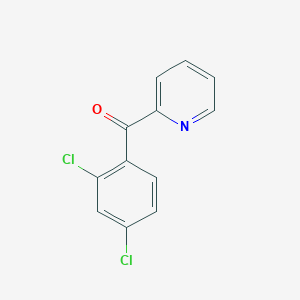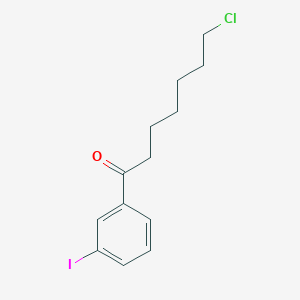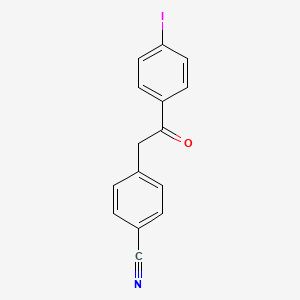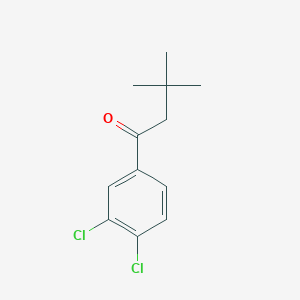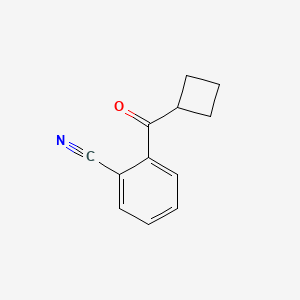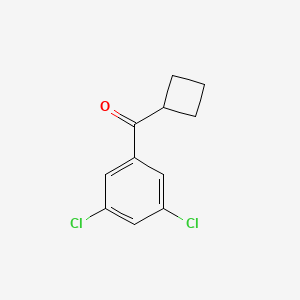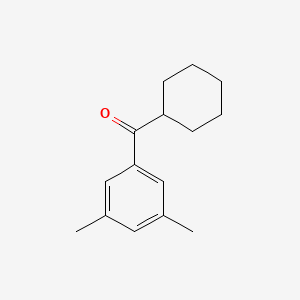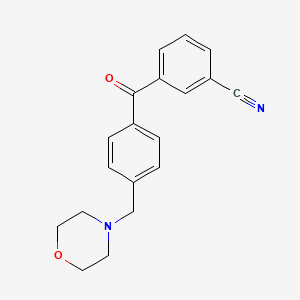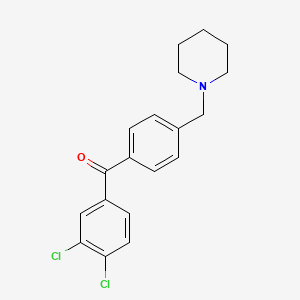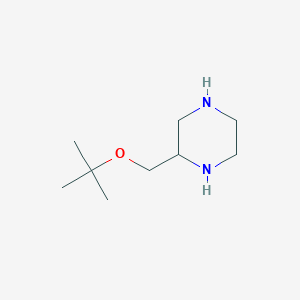
2-(tert-Butoxymethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Future Directions
Piperazine compounds, including 2-(tert-Butoxymethyl)piperazine, continue to be of interest in various fields due to their wide range of applications. Recent research has focused on the synthesis of piperazine-containing drugs approved by the FDA between January 2011 and June 2023 . This suggests that piperazine compounds will continue to be a focus of future research and development.
properties
CAS RN |
886365-71-5 |
|---|---|
Product Name |
2-(tert-Butoxymethyl)piperazine |
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]piperazine |
InChI |
InChI=1S/C9H20N2O/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
LSBXLZCVTCYWRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC1CNCCN1 |
Canonical SMILES |
CC(C)(C)OCC1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
